REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C1(C)C=CC(S(O[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][Cl:30])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:3][C:2]([O:1][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][Cl:30])=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCl)C
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess potassium carbonate was removed by filtration
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were then added
|
Type
|
WASH
|
Details
|
the resultant solution washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude residue was then dissolved in ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)OCCCCCCCl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |